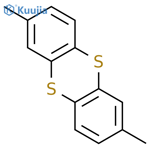

- Synthesis of diverse phenothiazines by direct thioamination of arynes with S-(o-bromoaryl)-S-methylsulfilimines and subsequent intramolecular Buchwald-Hartwig amination, Chemistry Letters, 2018, 47(7), 825-828

Cas no 89981-02-2 (3-Bromo-4-(methylthio)toluene)

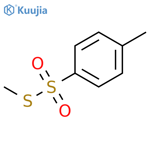

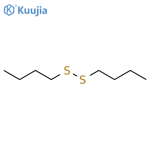

3-Bromo-4-(methylthio)toluene structure

Nome del prodotto:3-Bromo-4-(methylthio)toluene

Numero CAS:89981-02-2

MF:C8H9BrS

MW:217.126060247421

MDL:MFCD15527261

CID:3162286

PubChem ID:21112928

3-Bromo-4-(methylthio)toluene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-bromo-4-methyl-1-methylsulfanylbenzene

- 2-Bromo-4-methyl-1-(methylthio)benzene

- 3-Brom-4-methylmercapto-toluol

- 4-Methylthio-5-bromtoluol

- 2-Bromo-4-methyl-1-(methylthio)benzene (ACI)

- Sulfide, 2-bromo-p-tolyl methyl (7CI)

- 2-Bromo-4-methyl-1-(methylsulfanyl)benzene

- 3-Bromo-4-(methylthio)toluene

- (2-bromo-4-methylphenyl)-(methyl)sulfane

- E91070

- SCHEMBL2125230

- 2-bromo-4-methylthioanisole

- BS-24806

- AKOS032958173

- MFCD15527261

- CS-0195139

- DTXSID80610848

- (2-bromo-4-methylphenyl)(methyl)sulfane

- 89981-02-2

- OQBULZJJEUYDNH-UHFFFAOYSA-N

-

- MDL: MFCD15527261

- Inchi: 1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3

- Chiave InChI: OQBULZJJEUYDNH-UHFFFAOYSA-N

- Sorrisi: BrC1C(SC)=CC=C(C)C=1

Proprietà calcolate

- Massa esatta: 215.96100

- Massa monoisotopica: 215.96083g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 105

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 25.3Ų

- XLogP3: 3.5

Proprietà sperimentali

- PSA: 25.30000

- LogP: 3.47940

3-Bromo-4-(methylthio)toluene Informazioni sulla sicurezza

3-Bromo-4-(methylthio)toluene Dati doganali

- CODICE SA:2930909090

- Dati doganali:

Codice doganale cinese:

2930909090Panoramica:

2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-Bromo-4-(methylthio)toluene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B697835-250mg |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B697835-100mg |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Alichem | A019064085-1g |

2-Bromo-4-methyl-1-(methylthio)benzene |

89981-02-2 | 95% | 1g |

$238.83 | 2023-08-31 | |

| Alichem | A019064085-5g |

2-Bromo-4-methyl-1-(methylthio)benzene |

89981-02-2 | 95% | 5g |

$930.17 | 2023-08-31 | |

| A2B Chem LLC | AD09485-5g |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 95% | 5g |

$209.00 | 2024-04-19 | |

| 1PlusChem | 1P006NF1-25g |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 95% | 25g |

$566.00 | 2025-02-21 | |

| 1PlusChem | 1P006NF1-5g |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 95% | 5g |

$217.00 | 2025-02-21 | |

| TRC | B697835-500mg |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 500mg |

$ 87.00 | 2023-04-18 | ||

| TRC | B697835-1g |

3-Bromo-4-(methylthio)toluene |

89981-02-2 | 1g |

$ 98.00 | 2023-04-18 | ||

| abcr | AB311238-5 g |

3-Bromo-4-(methylthio)toluene; 95% |

89981-02-2 | 5g |

€320.30 | 2023-06-21 |

3-Bromo-4-(methylthio)toluene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Catalysts: Copper sulfate Solvents: Methanol ; 48 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 3 d, 380 °C

1.2 Solvents: Diethyl ether ; overnight, rt

1.3 Solvents: Water

1.2 Solvents: Diethyl ether ; overnight, rt

1.3 Solvents: Water

Riferimento

- Part I: Smiles rearrangement in the formation of dimethylthianthrenes. Part II: Approaches to the synthesis of selagine, 1977, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Ethanol , Carbon dioxide , Lithium bromide , Oxygen Catalysts: Copper chloride dihydrate ; 15 min, 5 MPa, rt → 100 °C; 15 h, 9 MPa, 100 °C

Riferimento

- In situ Acidic Carbon Dioxide/Ethanol System for Selective Oxybromination of Aromatic Ethers Catalyzed by Copper Chloride, Advanced Synthesis & Catalysis, 2011, 353(17), 3187-3195

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Synthesis of Benzothiophene-3-Carboxylic Esters by Palladium Iodide Catalyzed Oxidative Cyclization-Deprotection-Alkoxycarbonylation Sequence under Aerobic Conditions, Journal of Organic Chemistry, 2023, 88(8), 5180-5186

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Carbon dioxide , Lithium bromide , Water , Oxygen Catalysts: Copper bromide (CuBr2) ; 12 h, 9.0 MPa, 100 °C

Riferimento

- In situ acidic carbon dioxide/water system for selective oxybromination of electron-rich aromatics catalyzed by copper bromide, Catalysis Today, 2012, 194(1), 38-43

3-Bromo-4-(methylthio)toluene Raw materials

- 1-methyl-4-(methylsulfanyl)sulfonylbenzene

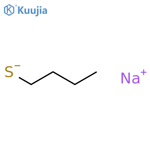

- 1-Butanethiol, sodiumsalt (1:1)

- Methyl p-tolyl sulfide

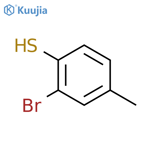

- 2-Bromo-4-methyl-benzenethiol

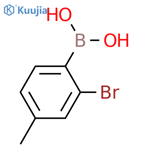

- Boronic acid, B-(2-bromo-4-methylphenyl)-

3-Bromo-4-(methylthio)toluene Preparation Products

3-Bromo-4-(methylthio)toluene Letteratura correlata

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

89981-02-2 (3-Bromo-4-(methylthio)toluene) Prodotti correlati

- 891117-14-9(3-fluoro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1805247-52-2(2-Chloro-3-methyl-6-(trifluoromethoxy)aniline)

- 2228297-53-6(5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid)

- 2172514-49-5(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)

- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

- 1785308-52-2(1-(4-bromo-3,5-dimethylphenyl)cyclopropane-1-carbonitrile)

- 55079-83-9(Acitretin)

- 1004222-60-9(N-{thieno[2,3-d]pyrimidin-4-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

- 918882-53-8(2,6-Bis(methylthio)benzaldehyde)

- 2228537-73-1(tert-butyl N-2-(azetidin-3-yloxy)-4-methoxyphenylcarbamate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89981-02-2)3-Bromo-4-(methylthio)toluene

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):206.0/508.0